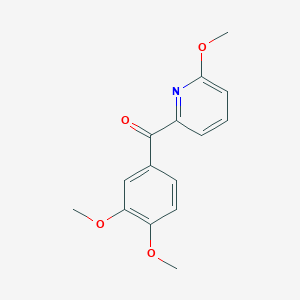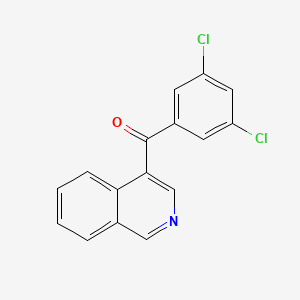![molecular formula C17H25NO B1453194 1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol CAS No. 1179023-85-8](/img/structure/B1453194.png)
1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol
Übersicht
Beschreibung
The compound “1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol” is a complex organic molecule. It contains a tetrahydronaphthalen-1-yl group, which is a partially hydrogenated naphthalene, attached to a cyclohexanol group via an amino-methyl linker .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalen-1-yl group, the introduction of the amino-methyl linker, and the attachment of the cyclohexanol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a functional group. The tetrahydronaphthalen-1-yl group is a bicyclic structure, while the cyclohexanol group is a single ring. The amino-methyl linker would provide a point of connection between these two groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale und Antikrebsmittel
Die Struktur dieser Verbindung ist eng verwandt mit Tetrahydronaphthalin-Derivaten, die hinsichtlich ihrer biologischen Aktivität untersucht wurden. Indol-Derivate, die eine ähnliche bicyclische Struktur aufweisen, sind für ihre antiviralen und anticancerogenen Eigenschaften bekannt . Die fragliche Verbindung könnte potenziell modifiziert werden, um diese Eigenschaften zu verbessern, wodurch sie zu einem wertvollen Kandidaten für die Entwicklung neuer pharmakologischer Wirkstoffe wird.
Landwirtschaft: Pflanzenwachstumsregulatoren
Die strukturelle Ähnlichkeit dieser Verbindung mit Naphthalin-basierten Molekülen wie 1-Naphthalenol deutet auf potenzielle Anwendungen in der Landwirtschaft hin. Naphthalin-Derivate sind dafür bekannt, das Pflanzenwachstum und die Pflanzenentwicklung zu beeinflussen. Diese Verbindung könnte als Vorläufer oder als Wirkstoff in Pflanzenwachstumsregulatoren untersucht werden, um die Optimierung des Ernteertrags zu unterstützen .
Materialwissenschaften: Ligandensynthese
In der Materialwissenschaft könnten die Derivate der Verbindung bei der Synthese neuer chiraler Phosphin-Aminophosphin-Liganden eingesetzt werden. Diese Liganden sind entscheidend für die Herstellung von Materialien mit spezifischen optischen Eigenschaften, die in verschiedenen Technologien, einschließlich OLEDs und Flüssigkristallen, unerlässlich sind .
Umweltwissenschaften: Umweltsanierung
Die Strukturanaloga der Verbindung wurden in den Umweltwissenschaften eingesetzt, insbesondere bei der Sanierung von Schadstoffen. Ihre Derivate könnten synthetisiert und auf ihre Fähigkeit getestet werden, gefährliche Substanzen aus der Umwelt zu binden und zu entfernen, was zu saubererem Wasser und Boden beiträgt .
Biochemie: Enzyminhibition
In der Biochemie könnte die Verbindung auf ihre Enzyminhibitionseigenschaften untersucht werden. Durch Modifizierung der funktionellen Gruppen könnte sie mit bestimmten Enzymen interagieren und deren Aktivität regulieren. Dies ist besonders nützlich bei der Entwicklung von Medikamenten, die auf Stoffwechselwege abzielen, die an Krankheiten beteiligt sind .
Pharmazeutische Entwicklung: Feststoffformen
Die Derivate der Verbindung wurden in pharmazeutischen Patenten erwähnt, was auf ihr Potenzial bei der Entwicklung von Feststoffformen von Medikamenten hinweist. Diese Formen können eine verbesserte Stabilität, Löslichkeit und Bioverfügbarkeit aufweisen, was entscheidende Faktoren in der Medikamentenentwicklung und -verabreichung sind .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the possible mechanisms of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(11-4-1-5-12-17)13-18-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,7,9,16,18-19H,1,4-6,8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHASSCNJEMRBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC2CCCC3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)
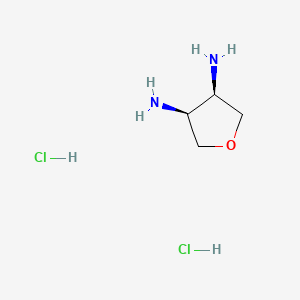
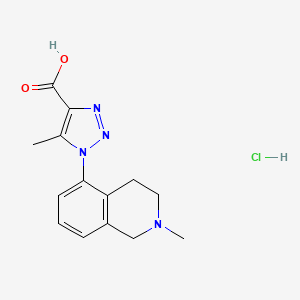
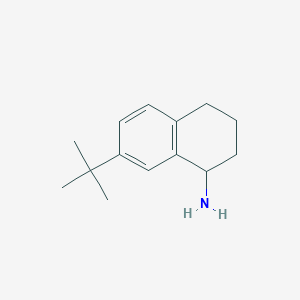
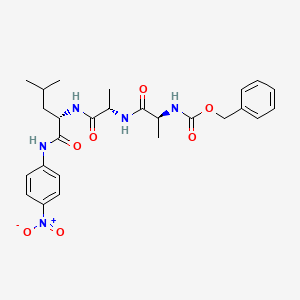
![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)
